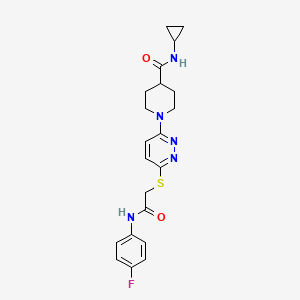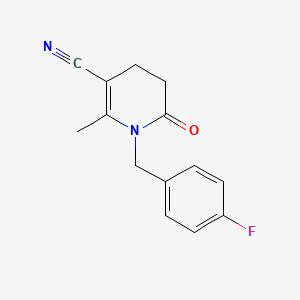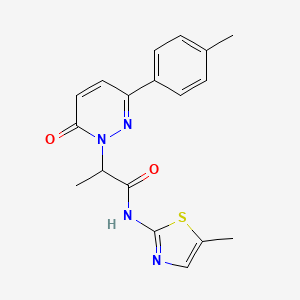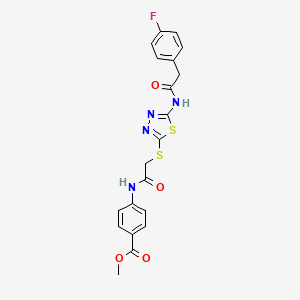![molecular formula C15H11N5 B2762813 N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-20-7](/img/structure/B2762813.png)
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound that contains a triazole ring and a quinoxaline ring, which makes it a unique and interesting molecule to study.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonists and Potential Antidepressants
A series of compounds related to N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been found to exhibit promising activity as adenosine receptor antagonists, suggesting their potential application in treating depressive disorders. These compounds demonstrated potent and selective binding to adenosine A1 and A2 receptors, with some showing significant selectivity for one receptor subtype over another. The most notable findings from these studies include compounds that act as potent antagonists at both A1 and A2 receptors, indicating their potential utility in developing novel, rapid-acting antidepressants (Sarges et al., 1990).
Anticancer Activity
Another area of application for this compound derivatives is in the development of anticancer agents. A series of these derivatives have been synthesized and evaluated for their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds within this series demonstrated significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment (B. N. Reddy et al., 2015).
Antimicrobial Agents
Compounds based on the this compound scaffold have also shown potent antibacterial activity. A variety of substituted derivatives have been synthesized and tested against different bacterial strains, with some compounds exhibiting significant activity. This suggests their utility in developing new antimicrobial agents to address the challenge of antibiotic resistance (M. Badran et al., 2003).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into their interaction with biological targets, particularly adenosine receptors. These studies help in understanding the molecular basis of receptor binding and selectivity, facilitating the design of more potent and selective compounds for therapeutic applications (D. Catarzi et al., 2005).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been studied for their potential interactions with various biological targets .
Mode of Action
It has been suggested that derivatives of this compound exhibit in vitro anticancer activity on several human cancer cell lines . This suggests that the compound may interact with cellular targets to inhibit cancer cell proliferation or induce apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation, apoptosis, or dna repair .
Result of Action
Some studies suggest that derivatives of this compound exhibit anticancer activity, potentially indicating that the compound may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell proliferation .
Eigenschaften
IUPAC Name |
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-16-10-20(15)13-9-5-4-8-12(13)18-14/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRXZMPDBNOCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)

![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)
![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
